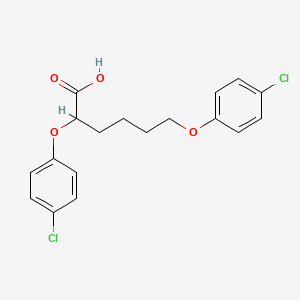
2,6-Bis(4-chlorophenoxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-chlorophenoxy)hexanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-chlorophenoxy groups attached to a hexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenoxy)hexanoic acid typically involves the reaction of 4-chlorophenol with hexanedioic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting intermediate is then subjected to further reactions to introduce the second 4-chlorophenoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(4-chlorophenoxy)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-chlorophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-chlorophenoxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-chlorophenoxy)acetic acid
- 4-Chlorophenoxyacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
2,6-Bis(4-chlorophenoxy)hexanoic acid stands out due to its unique structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
130401-94-4 |
|---|---|
Molekularformel |
C18H18Cl2O4 |
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
2,6-bis(4-chlorophenoxy)hexanoic acid |
InChI |
InChI=1S/C18H18Cl2O4/c19-13-4-8-15(9-5-13)23-12-2-1-3-17(18(21)22)24-16-10-6-14(20)7-11-16/h4-11,17H,1-3,12H2,(H,21,22) |
InChI-Schlüssel |
BPWIMUFZTKINQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCCC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)
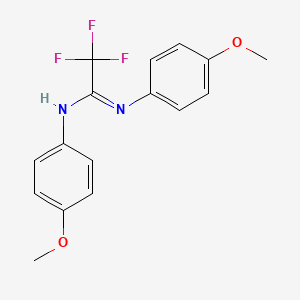
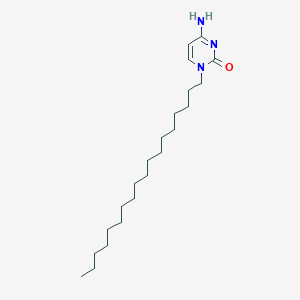
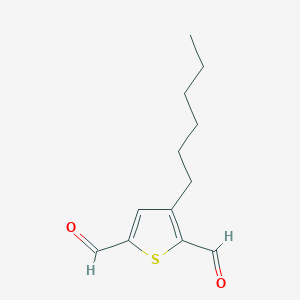
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)

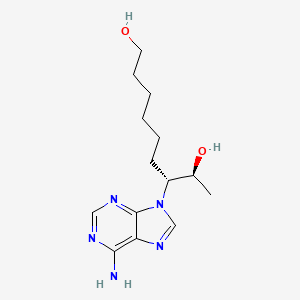
![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)

![Oxo[(2,2',4,6,6'-penta-tert-butyl-4'-ethynyl[1,1'-biphenyl]-3-yl)oxy]acetate](/img/structure/B14274686.png)


